2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1260644-27-6
VCID: VC0171134
InChI: InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19)
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)F
Molecular Formula: C15H18FNO4
Molecular Weight: 295.31

2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

CAS No.: 1260644-27-6

Cat. No.: VC0171134

Molecular Formula: C15H18FNO4

Molecular Weight: 295.31

* For research use only. Not for human or veterinary use.

2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid - 1260644-27-6

Specification

CAS No. 1260644-27-6
Molecular Formula C15H18FNO4
Molecular Weight 295.31
IUPAC Name 6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Standard InChI InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19)
Standard InChI Key VWNPAQSTAAGPBH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)F

Introduction

Structural Properties and Characteristics

Molecular Structure

2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid features a partially saturated isoquinoline core with specific functional groups that define its chemical behavior. The structure can be visualized as a tetrahydroisoquinoline skeleton with:

  • A tert-butoxycarbonyl (Boc) protecting group at the nitrogen (position 2)

  • A carboxylic acid moiety at position 1

  • A fluorine substituent at position 6 of the aromatic ring

While the exact molecular structure of our target compound isn't directly provided in the search results, we can extrapolate from the related compound (3R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which has a similar structure but with the carboxylic acid at position 3 instead of position 1 .

PropertyExpected ValueBasis for Estimation
Molecular FormulaC₁₅H₁₈FNO₄Based on structural analysis
Molecular Weight~295-296 g/molComparable to related compound
LogP2.0-3.0Typical for similar tetrahydroisoquinolines
Hydrogen Bond Donors1Carboxylic acid group
Hydrogen Bond Acceptors5Carboxylic acid, Boc group, N atom, F atom

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid would likely follow strategies similar to those used for related tetrahydroisoquinoline derivatives. Based on information about related compounds, several synthetic pathways can be proposed:

Boc Protection of Tetrahydroisoquinoline Precursor

A common approach would involve starting with 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and introducing the Boc protecting group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide.

Multi-step Synthesis Pathway

For the related compound (3R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, the synthesis typically involves multi-step organic reactions as suggested by search result. A similar multi-step approach would likely be required for our target compound.

Synthetic Challenges

The synthesis of the target compound presents several challenges that would need to be addressed:

  • Regioselective introduction of the fluorine at position 6

  • Stereocontrolled introduction of the carboxylic acid at position 1

  • Protection of the nitrogen with the Boc group without affecting other functional groups

  • Purification of the final product to obtain high purity material suitable for research applications

Physical and Chemical Properties

Physical State and Appearance

Based on properties of related compounds, 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid would likely be a white to off-white crystalline solid at room temperature.

NMR Spectroscopy

In ¹H NMR, the compound would likely show:

  • Signals at ~1.4-1.5 ppm corresponding to the tert-butyl group (9H)

  • Complex patterns in the 2.5-4.0 ppm region for the tetrahydroisoquinoline ring protons

  • Aromatic protons in the 6.5-7.5 ppm region with coupling patterns influenced by the fluorine substituent

  • A broad singlet at ~12-13 ppm for the carboxylic acid proton

Mass Spectrometry

Based on data from the related compound in search result , the mass spectrometry profile would include:

AdductExpected m/z
[M+H]⁺~296
[M+Na]⁺~318
[M+NH₄]⁺~313
[M-H]⁻~294

Stability and Reactivity

The compound would be expected to show:

  • Sensitivity to strong acids due to the Boc protecting group, which is typically cleaved under acidic conditions

  • Standard carboxylic acid reactivity, including potential for esterification, amide formation, and decarboxylation under certain conditions

  • Moderate stability under ambient conditions, but best stored under cool, dry conditions to prevent degradation

Applications and Research Context

Medicinal Chemistry Applications

Tetrahydroisoquinoline derivatives are widely used as building blocks in medicinal chemistry. The specific structural features of 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid suggest potential applications in:

  • Development of novel enzyme inhibitors

  • Construction of peptidomimetic compounds

  • Creation of libraries for structure-activity relationship studies

  • Synthesis of fluorine-containing drug candidates

Synthetic Utility

The compound, with its Boc-protected nitrogen and carboxylic acid functionality, serves as a versatile intermediate for further derivatization:

  • The carboxylic acid group can participate in coupling reactions to form amides, esters, or more complex structures

  • The Boc group can be selectively removed to free the nitrogen for further functionalization

  • The fluorine atom provides a site for potential cross-coupling chemistry and modifies the electronic properties of the aromatic ring

Analytical Methods and Characterization

Chromatographic Analysis

For purification and analysis of 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, the following chromatographic methods would be appropriate:

MethodConditionsApplication
HPLCC18 column, gradient elution with acetonitrile/water with 0.1% formic acidPurity analysis, separation from synthetic impurities
TLCSilica gel, ethyl acetate/hexanes or dichloromethane/methanolReaction monitoring, verification of synthetic intermediates
LC-MSReverse phase, ESI detectionIdentity confirmation, mass analysis

Structural Confirmation Techniques

Complete characterization of the compound would typically involve:

  • 1D and 2D NMR spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC)

  • High-resolution mass spectrometry

  • Infrared spectroscopy (characteristic bands for carboxylic acid, Boc group, and aromatic C-F bond)

  • X-ray crystallography (if suitable crystals can be obtained)

Comparative Analysis with Related Compounds

Structural Comparisons

To better understand the target compound, it's useful to compare it with structurally related compounds found in the search results:

CompoundKey Differences from Target CompoundReferences
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acidLacks fluoro substituent; carboxylic acid at position 6 instead of position 1
(3R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidCarboxylic acid at position 3 instead of position 1; has defined stereochemistry

Predicted Reactivity Differences

The position of the carboxylic acid group (position 1 vs. position 3 or 6) would significantly affect the compound's reactivity:

  • A carboxylic acid at position 1 would be more sterically hindered and in closer proximity to the nitrogen, potentially affecting both its acidity and reactivity in coupling reactions

  • The presence of the fluorine atom at position 6 would modify the electronic properties of the aromatic ring, potentially affecting both the reactivity of the carboxylic acid and the stability of the Boc protecting group

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